t-Butyl 2,6-dichloro-4-(trifluoromethoxy)benZoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2,6-dichloro-4-(trifluoromethoxy)benzoate is a chemical compound with the molecular formula C₁₂H₁₁Cl₂F₃O₂. It is known for its unique structural features, including the presence of tert-butyl, dichloro, and trifluoromethoxy groups attached to a benzoate core. This compound is of interest in various fields of scientific research due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,6-dichloro-4-(trifluoromethoxy)benzoate typically involves the esterification of 2,6-dichloro-4-(trifluoromethoxy)benzoic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of terthis compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,6-dichloro-4-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzoate moiety can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products Formed
Substitution: Formation of substituted benzoates.
Reduction: Formation of tert-butyl 2,6-dichloro-4-(trifluoromethoxy)benzyl alcohol.
Oxidation: Formation of 2,6-dichloro-4-(trifluoromethoxy)benzoic acid.
Scientific Research Applications
Tert-butyl 2,6-dichloro-4-(trifluoromethoxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 2,6-dichloro-4-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The dichloro groups may contribute to the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2,6-dichloro-4-(trifluoromethyl)benzoate
- Tert-butyl 2,6-dichloro-4-methoxybenzoate
- Tert-butyl 2,6-dichloro-4-chlorobenzoate
Uniqueness
Tert-butyl 2,6-dichloro-4-(trifluoromethoxy)benzoate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to similar compounds.
Properties
Molecular Formula |
C12H11Cl2F3O3 |
---|---|
Molecular Weight |
331.11 g/mol |
IUPAC Name |
tert-butyl 2,6-dichloro-4-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C12H11Cl2F3O3/c1-11(2,3)20-10(18)9-7(13)4-6(5-8(9)14)19-12(15,16)17/h4-5H,1-3H3 |
InChI Key |
JVLNHHHQZBLDPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1Cl)OC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.